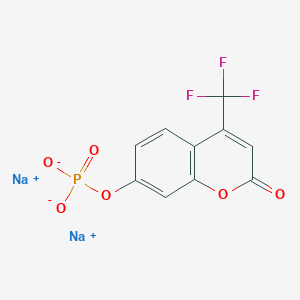

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt

Vue d'ensemble

Description

Fluorogenic substrate for alkaline phosphatase.

Mécanisme D'action

Target of Action

The primary target of 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in many biochemical processes, including phosphate metabolism and signal transduction.

Mode of Action

This compound acts as a fluorogenic substrate for alkaline phosphatase . When the enzyme acts on this compound, it cleaves the phosphate group, resulting in the release of a fluorescent product. This fluorescence can be detected and quantified, providing a measure of the enzyme’s activity.

Pharmacokinetics

Its solubility in both dmso and water suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence is detected at an excitation wavelength of 410 nm and an emission wavelength of 503 nm in 0.1 M Tris pH 9.0 , indicating that the compound’s fluorescence properties can be affected by pH. Additionally, the compound is stored at -20°C , suggesting that temperature can impact its stability.

Analyse Biochimique

Biochemical Properties

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt plays a crucial role in biochemical reactions as a fluorogenic substrate for alkaline phosphatases . When hydrolyzed by these enzymes, it releases a fluorescent product, 4-(Trifluoromethyl)umbelliferone, which can be easily detected and quantified. This interaction allows researchers to measure enzyme activity with high precision. The compound’s fluorescence properties, with excitation at 410 nm and emission at 503 nm, make it suitable for various fluorescence-based assays .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for alkaline phosphatases. These enzymes are involved in dephosphorylation reactions, which are critical for regulating cellular signaling pathways, gene expression, and metabolism . By providing a measurable readout of enzyme activity, this compound helps researchers understand how changes in phosphatase activity affect cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with alkaline phosphatases. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the release of the fluorescent product, 4-(Trifluoromethyl)umbelliferone . This reaction is highly specific, allowing for accurate measurement of enzyme activity. The fluorescence signal generated provides insights into enzyme kinetics and the effects of various inhibitors or activators on phosphatase activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its fluorescence properties may degrade over extended periods . Long-term studies have shown that the compound remains effective for measuring enzyme activity, although periodic calibration may be necessary to ensure accuracy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, the compound provides a reliable measure of alkaline phosphatase activity without causing adverse effects . At higher doses, there may be potential for toxicity or interference with other cellular processes. It is essential to determine the appropriate dosage to balance sensitivity and specificity while minimizing any negative impact on the organism.

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphate metabolism. Alkaline phosphatases catalyze the hydrolysis of the phosphate group, releasing 4-(Trifluoromethyl)umbelliferone . This reaction is part of the broader metabolic processes that regulate phosphate homeostasis and cellular signaling. The compound’s interaction with these enzymes provides valuable insights into the regulation of metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility and interaction with cellular components. The compound is soluble in both DMSO and water, allowing for easy incorporation into various experimental setups . Its distribution within cells is influenced by the presence of alkaline phosphatases, which localize to specific cellular compartments where dephosphorylation reactions occur.

Subcellular Localization

The subcellular localization of this compound is primarily determined by the distribution of alkaline phosphatases. These enzymes are often found in the plasma membrane, endoplasmic reticulum, and other organelles involved in phosphate metabolism . The compound’s activity is closely linked to these locations, providing a targeted measure of enzyme activity within specific cellular compartments.

Activité Biologique

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt (CAS No. 352525-17-8) is a fluorogenic substrate primarily utilized in biochemical assays, particularly for alkaline phosphatases. Its structural characteristics, including the trifluoromethyl group, contribute to its unique properties and biological activities. This article reviews the compound's biological activity, applications, and relevant research findings.

- Molecular Formula : C10H4F3Na2O6P

- Molecular Weight : 354.08 g/mol

- Synonyms : 4-(Trifluoromethyl)umbelliferyl phosphate; Disodium 4-(trifluoromethyl)umbelliferyl phosphate

The biological activity of this compound is primarily attributed to its role as a substrate for alkaline phosphatases. Upon enzymatic hydrolysis, it releases a fluorescent product that can be quantitatively measured, making it a valuable tool in various assays.

Biological Applications

-

Fluorogenic Substrate for Enzymes :

- Used extensively as a substrate for alkaline phosphatase, enabling sensitive detection in enzyme-linked immunosorbent assays (ELISA).

- The compound exhibits a significant increase in fluorescence upon cleavage by alkaline phosphatase, making it suitable for monitoring enzyme activity in real-time.

- Research on Protein Interactions :

-

Potential Therapeutic Applications :

- Investigated for its potential use in therapeutic settings due to its ability to interact with various biological targets. The trifluoromethyl group may enhance lipophilicity and metabolic stability, which are advantageous traits in drug development.

Study 1: Enzyme Activity Assays

A study demonstrated the use of this compound as a substrate for measuring alkaline phosphatase activity. The fluorescence intensity was directly proportional to enzyme concentration, indicating its effectiveness in quantitative assays .

Study 2: Fragment-Based Drug Discovery

Research involving computational screening and NMR evaluation highlighted the compound's role in identifying novel inhibitors targeting the v-Src SH2 domain. The study reported promising results regarding binding affinity and specificity, suggesting potential pathways for therapeutic intervention .

Study 3: Comparative Analysis with Other Substrates

In comparative studies, 4-(trifluoromethyl)umbelliferyl phosphate was found to be more sensitive than traditional substrates like p-nitrophenyl phosphate. This enhanced sensitivity makes it a preferred choice for detecting low levels of alkaline phosphatase activity .

Data Table: Comparison of Substrates for Alkaline Phosphatase

| Substrate | Sensitivity (Fluorescence Increase) | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | High | 354.08 | 352525-17-8 |

| p-Nitrophenyl phosphate | Moderate | 261.25 | 586-89-0 |

| 4-Methylumbelliferyl phosphate | High | 300.1 | 22919-26-2 |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHFOP

- Molecular Weight : Approximately 354.08 g/mol

- CAS Number : 352525-17-8

The molecular structure features a core umbelliferone framework with a trifluoromethyl group at the para position relative to the hydroxyl group on the aromatic ring. The phosphate group is attached to the phenolic oxygen, forming a phosphate ester linkage. The trifluoromethyl group enhances the compound's electronic properties and stability, making it more reactive towards alkaline phosphatase (ALP) enzymes.

Enzymatic Assays

TFMUP is primarily used as a substrate for detecting and quantifying alkaline phosphatase activity, which is crucial in numerous biological processes including bone mineralization and cell signaling. The hydrolysis of TFMUP by ALP releases a highly fluorescent umbelliferone derivative, allowing for sensitive detection of enzyme activity through fluorescence spectroscopy.

Mechanism of Action :

The enzymatic reaction can be summarized as follows:

This reaction mechanism enables precise measurements of ALP activity, which is essential for various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs).

Interaction Studies

TFMUP has been employed in studies to understand enzyme kinetics and interactions. Variations in enzyme concentration and environmental conditions significantly affect the rate of hydrolysis, providing insights into enzyme behavior under different conditions. This application is crucial for optimizing assay conditions and improving sensitivity.

Diagnostic Applications

Due to its high sensitivity, TFMUP is utilized in clinical diagnostics to measure ALP levels in biological samples. Elevated ALP levels can indicate various medical conditions, including liver disease and bone disorders. The ability to detect these changes accurately can aid in early diagnosis and treatment monitoring.

Comparative Advantages

Compared to other fluorogenic substrates, TFMUP offers several advantages:

| Compound Name | Sensitivity | Unique Features |

|---|---|---|

| 4-Methylumbelliferyl phosphate disodium salt | Moderate | Commonly used but less sensitive than TFMUP |

| 6,8-Difluoro-umbelliferyl phosphate disodium salt | High | Enhanced fluorescence but different reactivity profile |

| 4-Nitrophenyl phosphate | Low | Non-fluorescent, widely used but lacks sensitivity |

The enhanced fluorescent properties of TFMUP due to the trifluoromethyl group make it more suitable for applications requiring high detection limits compared to its analogs.

Case Studies and Research Findings

Numerous studies have highlighted the utility of TFMUP in various research settings:

- Phosphatase Activity Measurement : A study demonstrated that TFMUP could effectively measure ALP activity in different tissue samples, confirming its reliability as a substrate for biochemical assays.

- Kinetic Studies : Researchers utilized TFMUP to investigate the kinetics of ALP under varying pH levels and temperatures, revealing critical insights into enzyme functionality that could inform therapeutic approaches.

- Clinical Diagnostics : In clinical settings, TFMUP has been employed to assess ALP levels in patients with suspected liver dysfunction, showcasing its potential as a diagnostic tool.

Propriétés

IUPAC Name |

disodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3O6P.2Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;;/h1-4H,(H2,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCZARQEYVOTOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OP(=O)([O-])[O-])OC(=O)C=C2C(F)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585026 | |

| Record name | Disodium 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-17-8 | |

| Record name | Disodium 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.